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Compound of Interest

Compound Name: Diphenyl N-cyanocarbonimidate

Cat. No.: B1361328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of diphenyl N-
cyanocarbonimidate with primary amines, a versatile reaction with significant applications in
synthetic chemistry and drug discovery. The core of this transformation lies in the formation of
substituted guanidines and various heterocyclic systems, moieties of considerable interest in
medicinal chemistry. This document outlines the fundamental reaction mechanism, provides
detailed experimental protocols, presents available quantitative data, and explores the
biological relevance of the resulting products, particularly in the context of enzyme inhibition.

Core Reaction and Mechanism

The reaction between diphenyl N-cyanocarbonimidate and a primary amine (R-NH2)
proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the
primary amine on the electrophilic carbon of the N-cyanocarbonimidate. This addition leads to
the formation of a tetrahedral intermediate which subsequently eliminates a phenoxide ion to
yield an N-cyano-O-phenylisourea intermediate. This intermediate is often stable enough to be
isolated but is typically used in situ for the subsequent reaction.

The second step involves the reaction of the N-cyano-O-phenylisourea intermediate with
another molecule of a primary amine (which can be the same as or different from the first). The
amino group attacks the same carbon atom, leading to the displacement of the second
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phenoxy group and the formation of a cyanoguanidine derivative. The overall reaction is a
convenient method for the synthesis of unsymmetrically substituted guanidines.

Primary aliphatic amines have been reported to react at room temperature, while aromatic
amines generally require heating to proceed at a reasonable rate.[1]
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Caption: General reaction mechanism of diphenyl N-cyanocarbonimidate.

Quantitative Data

The reaction of diphenyl N-cyanocarbonimidate with primary amines has been utilized for the
synthesis of various compounds, particularly N,N"-diaryl cyanoguanidines. The yields of these
reactions are generally good, though they can be influenced by the nature of the primary amine
used. Below is a summary of available data.
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Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N,N"-diaryl
cyanoguanidines, a class of compounds with demonstrated biological activity.

General Procedure for the Synthesis of N-Cyano-N'-(4-
sulfamoylphenyl)-O-phenylisourea

A solution of diphenyl N-cyanocarbonimidate (1.0 eq) in a suitable solvent (e.g., acetonitrile)
is prepared. To this solution, sulfanilamide (1.0 eq) is added, and the mixture is stirred at room
temperature for a specified period (e.g., 2-4 hours). The formation of the N-cyano-O-
phenylisourea intermediate can be monitored by thin-layer chromatography (TLC). Upon
completion, the solvent is typically removed under reduced pressure, and the crude
intermediate is used in the next step without further purification.

General Procedure for the Synthesis of N,N"-Diaryl
Cyanoguanidines

To the crude N-cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea intermediate (1.0 eq) is added a
substituted aromatic amine (1.0 eq) and a suitable solvent (e.g., 2-propanol). The reaction
mixture is then heated to reflux for a specified duration (e.g., 6-12 hours). The progress of the
reaction is monitored by TLC. After completion, the reaction mixture is cooled to room
temperature, and the precipitated product is collected by filtration, washed with a cold solvent
(e.g., diethyl ether), and dried to afford the pure N,N"-diaryl cyanoguanidine.
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Caption: A typical experimental workflow for cyanoguanidine synthesis.
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Applications in Drug Development: Carbonic
Anhydrase Inhibition

The cyanoguanidine scaffold is of significant interest in drug development due to its ability to
participate in various biological interactions. A notable example is the inhibition of carbonic
anhydrases (CAs) by N,N"-diaryl cyanoguanidines.[2] Carbonic anhydrases are a family of
metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a
proton. They are involved in numerous physiological processes, and their inhibition has
therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

[3]

The sulfonamide group on the cyanoguanidine derivatives acts as a zinc-binding group,
coordinating to the Zn2* ion in the active site of the carbonic anhydrase enzyme.[4][5] This
interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the
catalytic activity of the enzyme, thereby inhibiting its function. The "tail" of the inhibitor, in this
case, the second aryl ring of the cyanoguanidine, can form additional interactions with amino
acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity for
different CA isoforms.[4]
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Caption: Mechanism of carbonic anhydrase inhibition by a cyanoguanidine.

Conclusion

The reaction of diphenyl N-cyanocarbonimidate with primary amines provides a versatile and
efficient route to synthesize substituted cyanoguanidines and related heterocyclic compounds.
These products, particularly the N,N"-diaryl cyanoguanidines, have shown significant potential
as inhibitors of carbonic anhydrase, highlighting the importance of this chemical transformation
in the field of drug discovery and development. The straightforward reaction mechanism and
amenability to a range of primary amines make this a valuable tool for medicinal chemists and
researchers in the life sciences. Further exploration of the substrate scope and optimization of
reaction conditions could lead to the discovery of novel bioactive molecules with improved
therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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